molecular formula C7H10O4 B2764917 (1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester CAS No. 82235-81-2

(1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester

Cat. No. B2764917
CAS RN: 82235-81-2
M. Wt: 158.153
InChI Key: RJMPMJXOLAUXEC-FFWSUHOLSA-N
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Description

(1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester, also known as MCD, is a cyclopropane derivative that has gained attention in the scientific community due to its potential applications in research and medicine. MCD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Catalytic Methods for Sugar Ester Synthesis

(1S)-1-Methylcyclopropane-1α,2α-dicarboxylic acid 2-methyl ester: finds relevance in the synthesis of sugar esters (SEs). These SEs serve as biocompatible and industrially valuable surfactants. Researchers have explored catalytic approaches to efficiently produce SEs with minimal hazardous by-products. Notably, catalytic media—ranging from chemical to biological and other materials—have been employed. Ionic liquids, chemo-enzymatic systems, and catalytic surfaces have all contributed to enhancing SE yield and addressing biocompatibility and stability challenges .

Amino Acid Methyl Ester Synthesis

The compound can also participate in the synthesis of amino acid methyl esters. Various reagents, including protic acids, thionyl chloride, and ion-exchange resins, have been reported for this transformation. Amino acid methyl esters find applications in peptide synthesis, pharmaceuticals, and biochemistry .

Indole Derivatives via Fischer Indole Synthesis

In the realm of organic chemistry, (1S)-1-Methylcyclopropane-1α,2α-dicarboxylic acid 2-methyl ester contributes to the synthesis of indole derivatives. The Fischer indole synthesis, using methanesulfonic acid (MsOH), yields tricyclic indoles. These compounds play essential roles in medicinal chemistry and natural product synthesis .

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

As an ester, the compound is likely to undergo hydrolysis, a common reaction for esters . This process involves the ester being activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water. Transfer of a proton and elimination of alcohol yields the carboxylic acid .

Biochemical Pathways

The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The hydrolysis of the ester could result in the production of carboxylic acid and alcohol, which could have various effects depending on the specific structures of these products .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the compound’s action, efficacy, and stability. For instance, the rate of ester hydrolysis can be affected by the pH of the environment, with the reaction typically being faster in acidic or basic conditions .

properties

IUPAC Name

(1S,2R)-2-methoxycarbonyl-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(6(9)10)3-4(7)5(8)11-2/h4H,3H2,1-2H3,(H,9,10)/t4-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMPMJXOLAUXEC-FFWSUHOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-Methylcyclopropane-1alpha,2alpha-dicarboxylic acid 2-methyl ester

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